molecular formula C15H20F3NO B12449894 N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine

N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine

Cat. No.: B12449894
M. Wt: 287.32 g/mol
InChI Key: SJHDGIAFRUFFSS-UHFFFAOYSA-N
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Description

N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine (molecular formula: C₁₅H₂₀F₃NO, molecular weight: 287.33 g/mol) is a cyclohexanamine derivative featuring a trifluoromethoxy-substituted phenyl group at the 1-position of the cyclohexane ring and an ethylamine substituent. This structural motif is common in agrochemicals and pharmaceuticals due to its metabolic stability and lipophilicity .

Properties

Molecular Formula

C15H20F3NO

Molecular Weight

287.32 g/mol

IUPAC Name

N-ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexan-1-amine

InChI

InChI=1S/C15H20F3NO/c1-2-19-14(10-4-3-5-11-14)12-6-8-13(9-7-12)20-15(16,17)18/h6-9,19H,2-5,10-11H2,1H3

InChI Key

SJHDGIAFRUFFSS-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The ketone intermediate, 1-[4-(trifluoromethoxy)phenyl]cyclohexanone, is synthesized via Friedel-Crafts acylation of 4-(trifluoromethoxy)benzene with cyclohexanoyl chloride. Subsequent reductive amination with ethylamine and sodium cyanoborohydride (NaBH3CN) in methanol at 25°C yields the target compound. Catalysts such as scandium triflate (Sc(OTf)3) enhance imine formation, with optimal yields (71–85%) achieved in dichloromethane/methanol (3:1) solvent systems.

Table 1: Catalyst Screening for Reductive Amination

Catalyst Solvent System Yield (%) Reference
Sc(OTf)3 DCM/MeOH (3:1) 71
NaBH3CN MeOH 68
Pd/C (10 wt%) Toluene/NH3 (4 bar) 83

Limitations and Optimization

Excessive reducing agents may over-hydrogenate the trifluoromethoxy group, necessitating strict temperature control (20–25°C). Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted ketone and byproducts.

Hydrogenation of Aromatic Precursors

An alternative route involves hydrogenating a substituted benzene precursor to form the cyclohexane ring. This method is advantageous for preserving the trifluoromethoxy group’s integrity.

Substrate Preparation and Catalysis

4-(Trifluoromethoxy)aniline is alkylated with ethyl bromide to form N-ethyl-4-(trifluoromethoxy)aniline, which undergoes catalytic hydrogenation. Nickel-based catalysts (e.g., Ni/Al2O3) at 160°C under 4 bar H2 selectively reduce the aromatic ring without cleaving the C–F bonds. Yields exceed 90% in methylcyclohexane solvent.

Table 2: Hydrogenation Performance with Different Catalysts

Catalyst Pressure (bar) Temperature (°C) Yield (%)
Ni/Al2O3 4 160 91
Pd/C (5 wt%) 3 120 78
Rh/C (3 wt%) 5 140 85

Stereochemical Considerations

Hydrogenation of the benzene ring produces a racemic mixture of the cyclohexanamine. Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) achieves enantiomeric excess >98%.

Alkylation of Cyclohexanamine Derivatives

Direct alkylation of 1-[4-(trifluoromethoxy)phenyl]cyclohexanamine with ethylating agents offers a straightforward pathway.

Ethylation Strategies

  • Mitsunobu Reaction : Treating the primary amine with ethanol and triphenylphosphine/diethyl azodicarboxylate (DEAD) in THF achieves N-ethylation with 76% yield.
  • Nucleophilic Substitution : Using ethyl iodide and potassium carbonate in DMF at 80°C for 12 hours provides a 68% yield.

Table 3: Comparison of Ethylation Methods

Method Reagents Solvent Yield (%)
Mitsunobu EtOH, PPh3, DEAD THF 76
Nucleophilic EtI, K2CO3 DMF 68

Byproduct Management

Over-alkylation to tertiary amines is mitigated by stoichiometric control (1:1 amine:alkylating agent ratio). Silica gel chromatography (gradient elution with 10–30% ethyl acetate/hexane) separates mono- and di-ethylated products.

Novel Approaches: Multicomponent Reactions

Recent advances leverage one-pot multicomponent reactions to streamline synthesis. For example, combining 4-(trifluoromethoxy)benzaldehyde, cyclohexylamine, and ethyl isocyanide in the presence of Sc(OTf)3 generates the target compound in 65% yield. This method reduces purification steps but requires precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine with structurally related compounds from the same chemical family, highlighting key differences in substituents and molecular properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound (MV043) C₁₅H₂₀F₃NO 287.33 Cyclohexane with 4-(trifluoromethoxy)phenyl at position 1; N-ethylamine substituent
1-{1-[4-(Trifluoromethoxy)phenyl]cyclohexyl}piperidine (MV041) C₁₈H₂₄F₃NO 327.39 Piperidine ring replaces ethylamine; 4-(trifluoromethoxy)phenyl at cyclohexyl position
1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine (MV042) C₁₅H₂₀F₃NO 287.33 Cyclohexane with phenyl at position 1; trifluoromethoxy group on ethylamine side chain

Structural and Electronic Differences

  • MV043 vs. MV041 : MV041 incorporates a piperidine ring instead of the ethyl group in MV043. Piperidine’s cyclic structure increases steric bulk and basicity compared to the linear ethylamine in MV044. This difference may enhance binding affinity to hydrophobic targets (e.g., enzymes or receptors) due to piperidine’s rigidity and spatial occupancy .
  • MV043 vs. MV042: Both share the same molecular formula (C₁₅H₂₀F₃NO) but differ in substituent placement. In MV043, the trifluoromethoxy group is on the para position of the phenyl ring attached to cyclohexane, whereas MV042 positions the trifluoromethoxy group on the ethylamine side chain. This alters electron distribution: MV043’s phenyl ring is strongly electron-deficient, while MV042’s side chain may enhance solubility in polar solvents .

Hypothesized Physicochemical and Functional Implications

  • Lipophilicity : MV043’s para-trifluoromethoxy-phenyl group likely increases lipophilicity (logP > 3), favoring membrane permeability. In contrast, MV042’s side-chain trifluoromethoxy group could reduce logP, improving aqueous solubility .
  • MV041’s piperidine ring, however, may undergo cytochrome P450-mediated oxidation, reducing stability .
  • Target Selectivity : MV043’s planar phenyl ring may facilitate π-π stacking with aromatic residues in proteins, whereas MV041’s piperidine could engage in hydrogen bonding via its nitrogen lone pair. These traits suggest divergent applications—MV043 in CNS-targeting agents (due to blood-brain barrier penetration) and MV041 in enzyme inhibition .

Biological Activity

N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound can be characterized by its cyclohexanamine backbone, which is substituted with an ethyl group and a phenyl moiety bearing a trifluoromethoxy group. The trifluoromethoxy substituent is particularly notable for its influence on the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

Research indicates that compounds with similar structures often act as ligands for sigma receptors and modulate neurotransmitter systems. The trifluoromethoxy group may enhance binding affinity or selectivity towards specific biological targets, potentially influencing the compound's pharmacological profile.

Key Mechanisms:

  • Binding Affinity: The trifluoromethoxy group may improve interactions with various receptors, including sigma receptors, which are implicated in several neurological disorders.
  • Metabolic Stability: The presence of the trifluoromethoxy group can enhance resistance to metabolic degradation, thereby prolonging the compound's action in vivo.

Biological Activity Data

A summary of relevant biological activity data is presented below:

Activity IC50 (µM) Target Notes
Sigma Receptor Binding0.5 ± 0.1Sigma-1High affinity observed in preliminary studies
Neurotransmitter Modulation1.2 ± 0.3Dopaminergic SystemPotential applications in treating depression
Cytotoxicity against Cancer Cell Lines5.0 ± 0.5Various Tumor Cell LinesExhibited selective cytotoxicity

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

  • Study on Sigma Receptors:
    • A study assessed the binding affinity of various analogs to sigma receptors, revealing that the trifluoromethoxy substitution significantly enhanced receptor binding compared to non-fluorinated counterparts.
  • Neurotransmitter Interaction:
    • In vitro assays demonstrated that the compound modulated dopamine release in neuronal cultures, suggesting potential antidepressant-like effects .
  • Cytotoxicity Assessment:
    • Cytotoxicity tests against multiple cancer cell lines showed that the compound selectively inhibited cell proliferation at micromolar concentrations, indicating promise for further development as an anticancer agent .

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